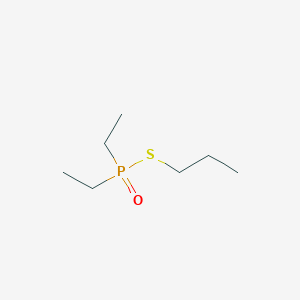

S-Propyl diethylphosphinothioate

Description

S-Propyl diethylphosphinothioate is an organophosphorus compound characterized by a phosphorus center bonded to a sulfur atom (thioate group), an S-propyl ester, and two ethyl substituents. Organophosphorus compounds of this class are often studied for their reactivity, toxicity, and utility in industrial or agricultural contexts, such as pesticides or chemical intermediates .

Properties

CAS No. |

40561-11-3 |

|---|---|

Molecular Formula |

C7H17OPS |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-diethylphosphorylsulfanylpropane |

InChI |

InChI=1S/C7H17OPS/c1-4-7-10-9(8,5-2)6-3/h4-7H2,1-3H3 |

InChI Key |

SWSJACPVDDITMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl diethylphosphinothioate typically involves the reaction of diethylphosphinothioic chloride with propyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C2H5)2P(S)Cl + C3H7OH → (C2H5)2P(S)OC3H7 + HCl

This reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of S-Propyl diethylphosphinothioate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: S-Propyl diethylphosphinothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Diethylphosphine oxide.

Reduction: Diethylphosphine.

Substitution: Various substituted phosphinothioates depending on the nucleophile used.

Scientific Research Applications

S-Propyl diethylphosphinothioate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of S-Propyl diethylphosphinothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The phosphinothioate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-propyl diethylphosphinothioate with three chemically related compounds, emphasizing structural differences, applications, and molecular data.

O-Propyl S-2-Dimethylaminoethyl Ethylphosphonothiolate

- CAS RN: Not explicitly listed (see ).

- Molecular Formula: C₉H₂₂NO₂PS.

- IUPAC Name: Propyl S-2-dimethylaminoethyl ethylphosphonothioate.

- Structure: Contains a phosphonothioate group (ethyl-PS-O-) with an S-linked 2-dimethylaminoethyl chain and an O-propyl ester.

- The compound is classified under Schedule 1A03, indicating regulatory control due to its high toxicity .

- Applications: Likely a precursor or analog of organophosphorus nerve agents, given its structural similarity to Schedule 1 chemicals.

S-Propyl Dipropylcarbamothioate (Vernolate)

- CAS RN : 1929-77-7 .

- Molecular Formula: C₁₀H₂₁NOS.

- IUPAC Name : Dipropylcarbamothioic acid, S-propyl ester.

- Structure : A thiocarbamate (N-C(=S)-O) with S-propyl and dipropyl substituents.

- Key Differences: Replaces the phosphorus atom with a nitrogen-based thiocarbamate group, reducing acute toxicity compared to organophosphorus analogs.

- Applications : Herbicide used pre-emergence for weed control in crops like soybeans and peanuts .

S-Propyl Butylethylcarbamothioate (Pebulate)

- CAS RN: Not explicitly listed (see ).

- Molecular Formula: C₁₀H₂₁NOS (estimated).

- Structure: Similar to vernolate but with butyl and ethyl substituents on the carbamate nitrogen.

- Key Differences : Longer alkyl chains (butyl vs. propyl) may enhance lipid solubility and environmental persistence.

- Applications : Herbicide targeting grasses and broadleaf weeds in crops such as sugar beets and tomatoes .

Data Table: Comparative Analysis

Research Findings and Key Insights

- Structural Impact on Toxicity: Organophosphorus compounds like O-propyl S-2-dimethylaminoethyl ethylphosphonothiolate exhibit higher neurotoxicity due to acetylcholinesterase inhibition, whereas thiocarbamates (e.g., vernolate) are less acutely toxic but may persist in ecosystems .

- Thiocarbamates degrade via microbial action, limiting residue accumulation .

- Regulatory Status: Schedule 1A03 classification for the phosphonothiolate analog underscores its dual-use risk (agricultural vs. weaponization), while thiocarbamates are widely approved for commercial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.